![molecular formula C13H29Cl2N3O B1394669 2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride CAS No. 1220033-14-6](/img/structure/B1394669.png)

2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride

Overview

Description

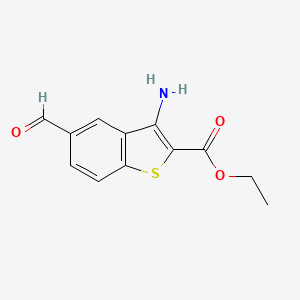

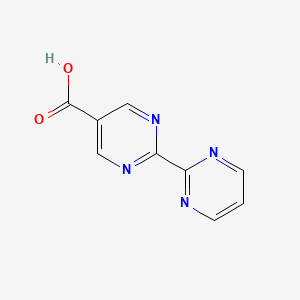

“2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C13H29Cl2N3O . It is a complex organic compound that contains piperidine and piperazine functional groups .

Synthesis Analysis

The synthesis of piperidine and piperazine derivatives has been a topic of interest in recent years . The synthesis often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

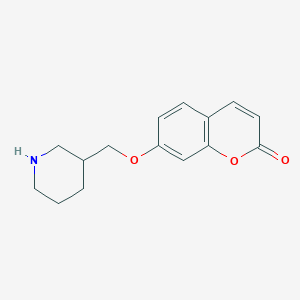

The molecular structure of “2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride” consists of a piperidine ring and a piperazine ring connected by an ethyl chain . The compound also contains two chloride ions, indicating that it is a dihydrochloride salt .Scientific Research Applications

Analgesic Activity

Research has explored the analgesic properties of compounds related to 2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride, demonstrating significant pain-relieving effects. For instance, a study by Manoury et al. (1979) synthesized and evaluated a series of compounds for their analgesic and anti-inflammatory properties, finding several to be potent analgesics with minor anti-inflammatory activity, indicating their potential in pain management Manoury et al., 1979.

Acetylcholinesterase Inhibition

Another area of research focuses on the inhibition of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that modifications led to significant increases in anti-acetylcholinesterase activity. This suggests the potential utility of these compounds in treating cognitive impairments Sugimoto et al., 1990.

Neuroprotection in Cerebral Ischemia

Compounds similar to 2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia. Sugimura et al. (2005) reported that a calmodulin antagonist, structurally related to the compound , significantly reduced cerebral infarct volume in an ischemia model, highlighting its potential therapeutic value in acute stroke management Sugimura et al., 2005.

Dopamine Release Modulation

Research into compounds structurally related to 2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride has also looked at their effects on dopamine release, which is relevant for psychiatric disorders. For example, Li et al. (2004) studied aripiprazole, noting its ability to preferentially increase dopamine release in the prefrontal cortex and hippocampus, suggesting implications for improving cognitive function and treating negative symptoms in schizophrenia Li et al., 2004.

Antioxidant Defense Systems

In the context of oxidative stress, Tsvetanova et al. (2006) investigated the effects of certain CB1 receptor ligands on antioxidant defense systems in the brain, finding that these compounds could modulate oxidative damage and potentially offer neuroprotective benefits Tsvetanova et al., 2006.

Future Directions

The future directions for research on “2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the interest in piperidine and piperazine derivatives, these compounds may have potential uses in various fields, including medicinal chemistry .

properties

IUPAC Name |

2-[4-(2-piperidin-4-ylethyl)piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O.2ClH/c17-12-11-16-9-7-15(8-10-16)6-3-13-1-4-14-5-2-13;;/h13-14,17H,1-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLHZUIQASRUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN2CCN(CC2)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)

![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)

![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)